nTzDpa

描述

nTZDpa is a non-thiazolidinedione compound that acts as a selective modulator of the peroxisome proliferator-activated receptor gamma. The compound has also shown promise as an antidiabetic agent due to its ability to modulate the peroxisome proliferator-activated receptor gamma without causing the adverse effects associated with full agonists .

准备方法

The synthesis of nTZDpa involves several steps, starting with the preparation of the core scaffold. . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to ensure high yield and purity .

化学反应分析

nTZDpa undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers .

科学研究应用

Antimicrobial Properties

Overview

nTZDpa has been identified as a potent antimicrobial agent effective against both growing and persistent strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that this compound disrupts bacterial cell membranes, leading to cell lysis and death.

Mechanism of Action

- Lipid Bilayer Disruption : this compound acts by permeabilizing the lipid bilayer of bacterial membranes, which is crucial for the survival of bacteria. It has shown a rapid bactericidal effect, achieving significant reductions in bacterial counts within hours of treatment .

- Resistance Development : Notably, S. aureus demonstrated no detectable development of resistance to this compound even after prolonged exposure, making it a promising candidate for combating antibiotic resistance .

Synergistic Effects

this compound exhibits synergistic effects when used in combination with aminoglycosides, enhancing its bactericidal activity against both stationary-phase and biofilm MRSA persisters. This combination therapy could be pivotal in treating chronic infections where biofilm formation is a challenge .

Pharmacological Applications

PPARγ Partial Agonism

this compound functions as a selective partial agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a vital role in glucose metabolism and adipogenesis. This characteristic positions this compound as a potential therapeutic agent for metabolic disorders such as diabetes and obesity.

- Adipogenesis Regulation : In cell-based assays, this compound demonstrated the ability to modulate adipocyte differentiation while reducing adipose tissue mass in animal models. Unlike full agonists, it does not induce adverse effects such as cardiac hypertrophy .

- Insulin Sensitization : Chronic administration of this compound improved insulin sensitivity and reduced hyperglycemia without causing weight gain or increased adiposity, distinguishing it from traditional thiazolidinediones (TZDs) that often lead to weight gain .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationship of this compound has led to the development of several derivatives with enhanced efficacy and selectivity. These studies focus on optimizing the molecular structure to improve pharmacological profiles while minimizing toxicity.

- Synthetic Modifications : Modifications to the this compound scaffold have been explored to enhance its antimicrobial properties while maintaining selectivity towards bacterial membranes over mammalian cells . For example, substituting certain functional groups has yielded compounds with improved potency against resistant strains without increasing cytotoxicity.

Case Studies and Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| PMC6468991 | Antimicrobial activity | Demonstrated rapid killing of MRSA; no resistance development observed. |

| PubMed35301137 | PPARγ modulation | Showed differential gene expression profiles; reduced adiposity without cardiac hypertrophy. |

| Nature.com | SAR optimization | Identified structural modifications leading to enhanced selectivity and potency against bacterial pathogens. |

作用机制

The mechanism of action of nTZDpa involves its interaction with the peroxisome proliferator-activated receptor gamma. By binding to this receptor, this compound modulates its activity and influences the expression of genes involved in glucose and lipid metabolism . Additionally, this compound disrupts the lipid bilayer of bacterial membranes, leading to cell death . This dual mechanism of action makes this compound a promising candidate for both antimicrobial and antidiabetic therapies .

相似化合物的比较

nTZDpa is unique in its ability to act as a selective modulator of the peroxisome proliferator-activated receptor gamma without causing the adverse effects associated with full agonists . Similar compounds include thiazolidinediones, which are also peroxisome proliferator-activated receptor gamma agonists but often cause weight gain and cardiac hypertrophy . Other membrane-active antimicrobial agents, such as aminoglycosides, also exhibit similar antibacterial properties but may have different mechanisms of action and toxicity profiles .

生物活性

nTZDpa, a novel non-thiazolidinedione compound, has emerged as a significant player in the field of antimicrobial agents and metabolic regulation. This article delves into its biological activities, particularly its efficacy against drug-resistant bacteria and its role as a selective PPARγ partial agonist.

Overview of this compound

This compound is primarily recognized for its dual functionality:

- Antimicrobial Activity : Effective against multidrug-resistant Staphylococcus aureus (MRSA).

- Metabolic Effects : Acts as a selective partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), influencing metabolic pathways.

The antimicrobial activity of this compound is characterized by its ability to disrupt bacterial membranes. Key findings include:

- Bactericidal Activity : this compound exhibits rapid killing rates against both growing and persistent S. aureus cells by disrupting lipid bilayers, with no detectable development of resistance observed in treated strains .

- Synergistic Effects : The compound shows synergistic bactericidal activity when combined with aminoglycosides, enhancing its effectiveness against biofilm-associated MRSA persisters .

Efficacy Data

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains:

| Bacterial Strain | MIC (μg/mL) | Notes |

|---|---|---|

| S. aureus (growing) | 4 | Effective against actively growing cells |

| S. aureus (persisters) | 64 | Effective against persistent cells |

Hemolytic Activity

While this compound demonstrates low hemolytic activity at concentrations below 16 μg/mL, significant hemolysis occurs at higher concentrations, indicating a potential cytotoxic effect on mammalian cells .

PPARγ Partial Agonist Activity

This compound serves as a selective partial agonist for PPARγ, which is crucial for regulating glucose metabolism and adipogenesis. Its biological effects include:

- Adipogenesis Regulation : In cell-based assays, this compound promotes adipocyte differentiation but with less efficacy compared to full agonists like rosiglitazone .

- Gene Expression Profiles : Differential gene expression patterns were observed in adipocytes treated with this compound versus full agonists, suggesting unique metabolic effects that could mitigate adverse outcomes such as weight gain and cardiac hypertrophy often associated with traditional PPARγ agonists .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in clinical applications:

- Diabetes Management : In mouse models, chronic treatment with this compound ameliorated hyperglycemia without inducing weight gain or cardiac hypertrophy, unlike traditional thiazolidinediones .

- Antimicrobial Efficacy : A study demonstrated that this compound effectively eradicated approximately CFU/mL of MRSA persisters within two hours at concentrations of 64 μg/mL .

属性

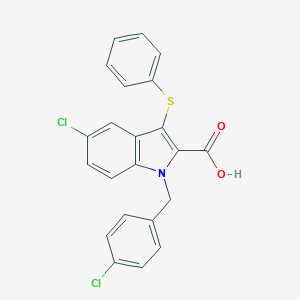

IUPAC Name |

5-chloro-1-[(4-chlorophenyl)methyl]-3-phenylsulfanylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2NO2S/c23-15-8-6-14(7-9-15)13-25-19-11-10-16(24)12-18(19)21(20(25)22(26)27)28-17-4-2-1-3-5-17/h1-12H,13H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPOTURDKDMIGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433292 | |

| Record name | nTzDpa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118414-59-8 | |

| Record name | nTzDpa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。